molecular formula C10H16N4O B1482065 (1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098133-32-3

(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482065
M. Wt: 208.26 g/mol
InChI Key: SWBVQELQRKAEBX-UHFFFAOYSA-N
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Description

“(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a novel compound that has been identified as a CCR6 receptor modulator . It’s used in the treatment or prevention of various diseases, conditions, or disorders ameliorated by modulating said receptor .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • The compound forms part of a tris(triazolyl)methanol-Cu(I) structure, serving as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions. Its efficiency is demonstrated through low catalyst loadings and compatibility with various chemical groups (Ozcubukcu et al., 2009).
  • In the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, this compound plays a crucial role in reactions with electrophiles, showing diverse chemical reactivity under varying conditions (Mekuskiene & Vainilavicius, 2006).

Medicinal Chemistry and Drug Design

  • Derivatives of this compound, such as trans N-Substituted Pyrrolidine with 1,2,4-triazole ring, are explored for their potential in clinical drugs like Rizatriptan and Ribavirin. These derivatives are synthesized and modified to create libraries of bioactive compounds (Prasad et al., 2021).
  • Synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones involves this compound, indicating its utility in creating new chemical entities for potential therapeutic applications (Cao et al., 2008).

Corrosion Inhibition

  • Some derivatives of this compound, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the adsorption of these derivatives on metal surfaces (Ma et al., 2017).

Materials Science

  • The compound is used in the synthesis of tris(triazolyl)methanol ligands and derivatives, which are key in developing C3-symmetric tripodal ligands for transition metal-mediated reactions. This application is significant in both homogeneous and heterogeneous systems in synthesis and catalysis (Etayo et al., 2016).

properties

IUPAC Name

[1-(1-cyclobutylazetidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-7-8-4-14(12-11-8)10-5-13(6-10)9-2-1-3-9/h4,9-10,15H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBVQELQRKAEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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